
1-(3-Bromo-4-hydroxyphenyl)propan-1-one
Vue d'ensemble
Description
1-(3-Bromo-4-hydroxyphenyl)propan-1-one, also known as 4-bromo-2-hydroxyacetophenone, is a synthetic organic compound with a wide range of applications in the fields of organic chemistry, biochemistry and pharmaceuticals. The compound is a white, crystalline solid with a melting point of around 190°C and a boiling point of around 300°C. It is soluble in polar organic solvents such as chloroform and dimethylsulfoxide, and insoluble in water.
Applications De Recherche Scientifique
1-(3-Bromo-4-hydroxyphenyl)propan-1-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, such as 1-(3-Bromo-4-hydroxyphenyl)propan-1-onedroxybenzaldehyde and 1-(3-Bromo-4-hydroxyphenyl)propan-1-onedroxybenzoic acid. It has also been used in the synthesis of a variety of pharmaceuticals, such as the anti-fungal agent fluconazole. In addition, it has been used in the synthesis of a variety of biomolecules, such as the enzyme glutathione peroxidase.
Mécanisme D'action
1-(3-Bromo-4-hydroxyphenyl)propan-1-one is a potent inhibitor of the enzyme glutathione peroxidase. The compound binds to the active site of the enzyme, blocking the binding of the natural substrate, glutathione. This inhibition of the enzyme prevents the breakdown of hydrogen peroxide, leading to an accumulation of the compound in the cell.
Biochemical and Physiological Effects
The inhibition of the enzyme glutathione peroxidase by 1-(3-Bromo-4-hydroxyphenyl)propan-1-one leads to an accumulation of hydrogen peroxide in the cell. This accumulation of hydrogen peroxide results in the oxidation of cellular components, leading to a variety of biochemical and physiological effects. These effects include the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Bromo-4-hydroxyphenyl)propan-1-one has several advantages and limitations when used in lab experiments. One advantage is its low cost, as it is readily available from a variety of chemical suppliers. Another advantage is its low toxicity, making it safer to use than many other compounds. However, the compound has several limitations, such as its poor solubility in water, its low stability in solution, and its low solubility in organic solvents.
Orientations Futures
The potential applications of 1-(3-Bromo-4-hydroxyphenyl)propan-1-one are vast and varied. One potential future direction is the use of the compound as an inhibitor of other enzymes, such as cytochrome P450 enzymes. Another potential future direction is the use of the compound as a starting material for the synthesis of a variety of organic compounds, such as pharmaceuticals and biomolecules. In addition, the compound could be used in the synthesis of a variety of polymers and materials. Finally, the compound could be used in the development of new drugs and therapies.
Propriétés
IUPAC Name |
1-(3-bromo-4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFDDMWXMSAFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-hydroxyphenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the research article's findings regarding 1-(3-Bromo-4-hydroxyphenyl)propan-1-one?
A1: The research article focuses on a novel method for selective alpha-monobromination of alkylaryl ketones using ionic liquids []. This method was successfully applied to synthesize 1-(3-Bromo-4-hydroxyphenyl)propan-1-one, highlighting the method's effectiveness for this specific compound []. The significance lies in the potential for a more efficient and environmentally friendly synthesis route for this and similar compounds.
Q2: What are the advantages of using [BMPy]Br3 and [Bmim]Br3 as bromine sources for the synthesis of 1-(3-Bromo-4-hydroxyphenyl)propan-1-one as described in the paper?
A2: The research highlights several advantages of using [BMPy]Br3 and [Bmim]Br3 as bromine sources for this specific reaction []. These include:
- High selectivity: The method demonstrates high selectivity for the alpha-position, leading to the desired monobrominated product with minimal byproducts [].
- Good yields: The reaction provides good yields of 1-(3-Bromo-4-hydroxyphenyl)propan-1-one, making it a potentially viable method for synthesis [].
- Mild reaction conditions: The reaction proceeds efficiently at room temperature, eliminating the need for harsh conditions [].
- Solvent-free conditions: The use of ionic liquids allows for a solvent-free reaction, minimizing waste and environmental impact [].
- Recyclability of ionic liquids: The ionic liquids used can be recycled and reused, further contributing to the sustainability of the method [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



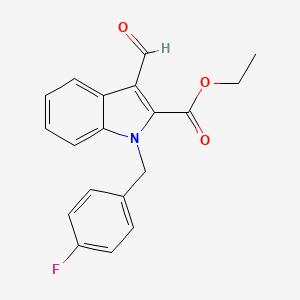
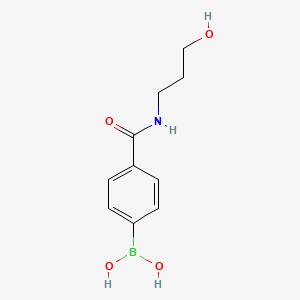
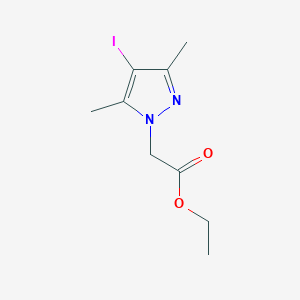
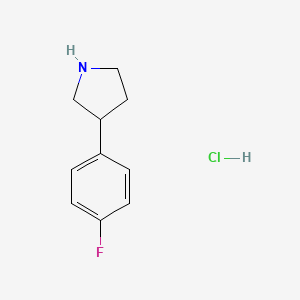
![(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387190.png)

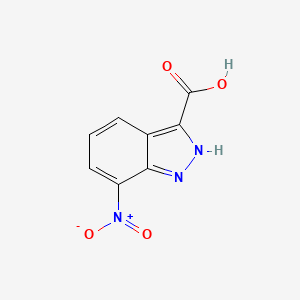
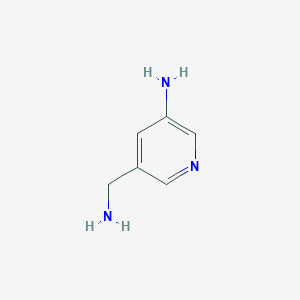

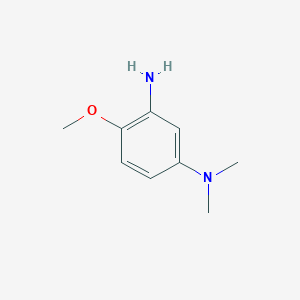
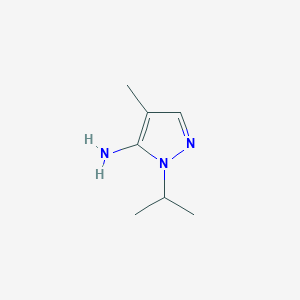

![4-Methyl-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B1387204.png)
